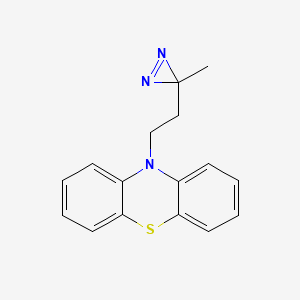

10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-(2-(3-Metil-3H-diazirin-3-il)etil)-10H-fenotiazina: es un compuesto orgánico complejo que combina las características estructurales de la fenotiazina y la diazirina. La fenotiazina es un compuesto heterocíclico conocido por sus aplicaciones en productos farmacéuticos, particularmente como agentes antipsicóticos y antihistamínicos. La parte diazirina, caracterizada por un anillo de tres miembros que contiene dos átomos de nitrógeno, se utiliza a menudo en el etiquetado de fotoafinidad debido a su capacidad para formar intermediarios de carbeno reactivos al exponerse a la luz ultravioleta.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 10-(2-(3-Metil-3H-diazirin-3-il)etil)-10H-fenotiazina normalmente implica varios pasos:

Formación del intermedio diazirina: La síntesis comienza con la preparación de 2-(3-Metil-3H-diazirin-3-il)etanol.

Unión a la fenotiazina: El intermedio diazirina luego se hace reaccionar con la fenotiazina en condiciones específicas para formar el compuesto final. Este paso puede implicar el uso de agentes de acoplamiento y catalizadores para facilitar la reacción.

Métodos de producción industrial: La producción industrial de 10-(2-(3-Metil-3H-diazirin-3-il)etil)-10H-fenotiazina probablemente involucraría la optimización de la ruta sintética para la escalabilidad, incluido el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para garantizar la calidad y el rendimiento consistentes.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la parte fenotiazina, lo que lleva a la formación de sulfoxidos o sulfones.

Reducción: Las reacciones de reducción pueden dirigirse al anillo diazirina, posiblemente convirtiéndolo en un derivado de amina más estable.

Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en los átomos de nitrógeno del anillo diazirina o en los anillos aromáticos de la fenotiazina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden emplear agentes halogenantes, nucleófilos y electrófilos en diversas condiciones para lograr la sustitución.

Productos principales:

Oxidación: Sulfoxidos y sulfones.

Reducción: Derivados de amina.

Sustitución: Derivados halogenados o alquilados.

Aplicaciones Científicas De Investigación

Química: El compuesto se utiliza en el etiquetado de fotoafinidad para estudiar las interacciones proteína-ligando. La parte diazirina forma intermediarios de carbeno reactivos al exponerse a la luz ultravioleta, lo que permite la unión covalente a las moléculas objetivo .

Biología: En la investigación biológica, el compuesto se utiliza para investigar los sitios de unión de proteínas y otras biomoléculas. Su capacidad para formar enlaces covalentes con residuos cercanos después de la activación lo convierte en una herramienta valiosa para mapear las interacciones de proteínas .

Industria: Las propiedades de etiquetado de fotoafinidad del compuesto lo hacen útil en el desarrollo de biosensores y herramientas de diagnóstico. Se puede utilizar para inmovilizar proteínas en superficies para diversas aplicaciones analíticas .

Mecanismo De Acción

El mecanismo de acción de 10-(2-(3-Metil-3H-diazirin-3-il)etil)-10H-fenotiazina implica la formación de intermediarios de carbeno reactivos al exponerse a la luz ultravioleta. Estos intermediarios pueden insertarse en enlaces C-H, N-H y O-H, formando uniones covalentes con moléculas cercanas. Esta propiedad es particularmente útil en el etiquetado de fotoafinidad, donde el compuesto se puede utilizar para estudiar las interacciones y los sitios de unión de proteínas y otras biomoléculas .

Comparación Con Compuestos Similares

Compuestos similares:

- 2-(3-Metil-3H-diazirin-3-il)etanol

- Ácido 3-(3-Metil-3H-diazirin-3-il)propanoico

- 2-(3-Metil-3H-diazirin-3-il)etanamina

Singularidad: 10-(2-(3-Metil-3H-diazirin-3-il)etil)-10H-fenotiazina es única debido a su combinación de las partes fenotiazina y diazirina. Esta funcionalidad dual le permite utilizarse en una amplia gama de aplicaciones, desde el etiquetado de fotoafinidad hasta el posible desarrollo farmacéutico. La presencia de la estructura de fenotiazina también confiere reactividad química adicional y posible actividad biológica en comparación con los compuestos de diazirina más simples .

Propiedades

Fórmula molecular |

C16H15N3S |

|---|---|

Peso molecular |

281.4 g/mol |

Nombre IUPAC |

10-[2-(3-methyldiazirin-3-yl)ethyl]phenothiazine |

InChI |

InChI=1S/C16H15N3S/c1-16(17-18-16)10-11-19-12-6-2-4-8-14(12)20-15-9-5-3-7-13(15)19/h2-9H,10-11H2,1H3 |

Clave InChI |

RLJUCVGUHZUTPX-UHFFFAOYSA-N |

SMILES canónico |

CC1(N=N1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)

![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)

![5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)